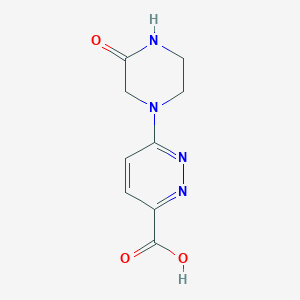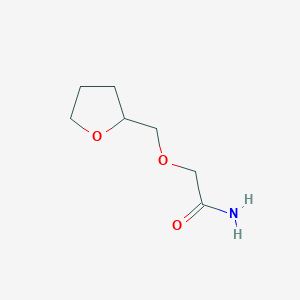
2-(Tetrahydro-2-furanylmethoxy)acetamide
Descripción general
Descripción
2-(Tetrahydro-2-furanylmethoxy)acetamide (THFMA) is a small molecule that has been studied for its potential applications in the fields of scientific research, drug discovery, and biochemistry. THFMA is a versatile compound that has been used in a variety of experiments and has many advantages, including its low toxicity and relatively low cost.
Aplicaciones Científicas De Investigación
2-(Tetrahydro-2-furanylmethoxy)acetamide has been used in a variety of scientific research applications, including drug discovery, biochemistry, and cell biology. In drug discovery, this compound has been used to study the binding affinity of different compounds to target proteins, and has also been used to study the effects of different compounds on cellular processes. In biochemistry, this compound has been used to study the structure and function of proteins, and to examine the interactions between proteins and other molecules. In cell biology, this compound has been used to study the effects of different compounds on cell growth and differentiation.
Mecanismo De Acción
2-(Tetrahydro-2-furanylmethoxy)acetamide is believed to interact with certain proteins in the body and modulate their activity. It is thought to bind to proteins, altering their structure and function. This binding can lead to changes in the activity of the proteins, which can in turn lead to changes in cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to modulate the activity of certain proteins, leading to changes in cellular processes. It has also been shown to have anti-inflammatory and antioxidant effects. In humans, this compound has been shown to have a positive effect on cognitive performance and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Tetrahydro-2-furanylmethoxy)acetamide has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is non-toxic and has low volatility. However, it is important to note that this compound is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 2-(Tetrahydro-2-furanylmethoxy)acetamide are still being explored. Possible future directions for research include further investigation of its effects on cellular processes, as well as its potential use in drug discovery and development. Other possible directions for research include the development of new methods for synthesizing this compound, and the development of new applications for this compound in the fields of biochemistry and cell biology.
Propiedades
IUPAC Name |
2-(oxolan-2-ylmethoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-7(9)5-10-4-6-2-1-3-11-6/h6H,1-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBSTIJSEUISBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



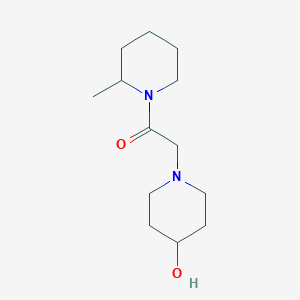
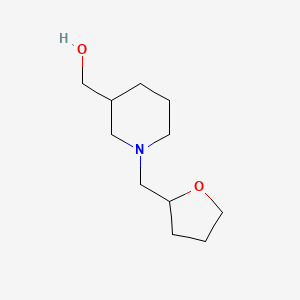
![2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1464111.png)

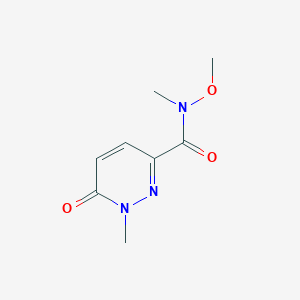
![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1464118.png)


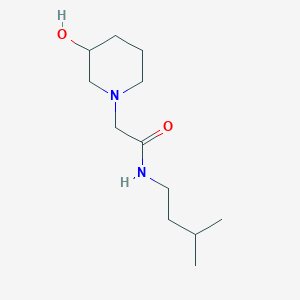
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1464122.png)
![N-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1464124.png)
